IC₅₀ Potency vs. Isoxazolopyrimidine Series
In a fluorescence-based cellular assay measuring PAT1-mediated anion exchange in FRT cells co-expressing murine PAT1 and a halide-sensing YFP, PAT1inh-B01 fully inhibited PAT1 activity with an IC₅₀ of 350 nM [1]. In contrast, the isoxazolopyrimidine analog PAT1inh-A0030 exhibited an IC₅₀ of 1.0 μM under comparable assay conditions, while the hit compound PAT1inh-A01 demonstrated an IC₅₀ of 5.2 μM [1] [2]. This represents a 3-fold and 15-fold improvement in potency, respectively, for PAT1inh-B01.
| Evidence Dimension | Inhibition of PAT1-mediated anion exchange (IC₅₀) |
|---|---|
| Target Compound Data | 350 nM |
| Comparator Or Baseline | PAT1inh-A0030: 1.0 μM; PAT1inh-A01: 5.2 μM |
| Quantified Difference | PAT1inh-B01 is 2.9-fold more potent than PAT1inh-A0030 and 14.9-fold more potent than PAT1inh-A01 |
| Conditions | FRT cells expressing murine PAT1 and halide-sensing YFP; fluorescence-based anion exchange assay |
Why This Matters
Higher potency enables lower working concentrations in vitro and in vivo, reducing off-target risks and formulation challenges, which directly influences experimental design and procurement decisions.
- [1] Cil O, Haggie PM, Tan JAT, Rivera AA, Verkman AS. SLC26A6-selective inhibitor identified in a small-molecule screen blocks fluid absorption in small intestine. JCI Insight. 2021;6(11):e147699. doi:10.1172/jci.insight.147699 View Source
- [2] Chu T, Karmakar J, Haggie PM, Tan JA, Master R, Ramaswamy K, Verkman AS, Anderson MO, Cil O. Selective isoxazolopyrimidine PAT1 (SLC26A6) inhibitors for therapy of intestinal disorders. RSC Med Chem. 2023;14(11):2342-2347. doi:10.1039/d3md00302g View Source
